molecular formula C17H21N3O3 B2428704 N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide CAS No. 1396868-01-1

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2428704
CAS No.: 1396868-01-1
M. Wt: 315.373
InChI Key: NRBIRDZVXUBDHB-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide is a synthetic small molecule of interest in pharmacological research, particularly in the fields of neuroscience and oncology. Its molecular structure, which incorporates a 1-methyl-1H-pyrrole moiety linked to a phenethyl group via an oxalamide bridge, is characteristic of compounds designed to interact with enzyme active sites and biological targets. The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, frequently found in compounds that modulate central nervous system (CNS) targets . For instance, similar pyrrole-containing structures are being investigated as potential multi-target directed ligands for complex neurodegenerative diseases like Alzheimer's, with mechanisms that may include the dual inhibition of acetylcholinesterase (AChE) and Beta-secretase (BACE1) . Furthermore, structurally related pyrrole derivatives have demonstrated activity as inhibitors of histone deacetylases (HDACs), a class of enzymes that are prominent targets in cancer research . The oxalamide functional group is a common pharmacophore that can confer favorable binding properties and metabolic stability. This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic pathways. It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-20-11-5-8-14(20)15(21)12-19-17(23)16(22)18-10-9-13-6-3-2-4-7-13/h2-8,11,15,21H,9-10,12H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBIRDZVXUBDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Hydroxyethylation: The pyrrole derivative is then subjected to hydroxyethylation using ethylene oxide or a similar reagent in the presence of a base such as sodium hydroxide.

    Oxalamide Formation: The final step involves the reaction of the hydroxyethylated pyrrole with phenethylamine and oxalyl chloride in an inert solvent like dichloromethane, under cooling conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination in the presence of iron(III) bromide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide has shown potential in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the pyrrole and phenethyl groups could enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxyethyl)-N2-phenethyloxalamide: Lacks the methyl group on the pyrrole ring.

    N1-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide: Lacks the methyl group on the pyrrole ring.

    N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyl oxalamide: Contains a benzyl group instead of a phenethyl group.

Uniqueness

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide is unique due to the presence of both the hydroxyethyl and phenethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound notable for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrrole moiety : Contributes to its reactivity and biological interactions.
  • Oxalamide functional group : Implicated in various biological activities.
  • Hydroxyl group : Enhances solubility and may influence pharmacokinetics.
  • Phenethyl group : Increases lipophilicity, potentially affecting absorption.

Biological Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The specific biological activity of this compound is still under investigation, but several potential mechanisms have been identified:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer therapy as they alter gene expression and promote apoptosis in cancer cells.
  • Anti-inflammatory Properties : Research indicates that oxalamides may modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Antimicrobial Activity : Related pyrrole derivatives have demonstrated antimicrobial properties, indicating potential applications in infectious diseases.

Synthesis

The synthesis of this compound can be achieved through various methodologies, including:

  • Condensation reactions involving pyrrole derivatives and oxalic acid or its derivatives.
  • Functionalization techniques to introduce the hydroxyl and phenethyl groups.

These synthetic routes highlight the versatility of the compound's chemistry while maintaining structural integrity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique properties and activities:

Compound NameStructure FeaturesBiological Activity
3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamideContains an aryl group and hydroxamic acidHistone deacetylase inhibitor
1-(1-methylpyrrol-2-yl)ethanoneSimple pyrrole derivativeAntimicrobial properties
N-acetyl-N'-phenethylureaUrea derivative with phenethyl groupAnticancer activity

This table illustrates how this compound may possess distinct biological activities due to its dual functional groups.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • HDAC Inhibition Study : A study on related oxalamides demonstrated their capacity to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Anti-inflammatory Mechanism : Research indicated that pyrrole-based compounds could inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential in chronic inflammatory conditions.
  • Anticancer Activity Assessment : Various pyrrole derivatives were tested against cancer cell lines, revealing significant cytotoxic effects linked to their structural characteristics .

Q & A

Q. Discrepancies in Enzyme Inhibition Potency

  • Root Cause : Assay interference from residual DMSO (>1% reduces activity).
  • Resolution :
  • Dose-Response Curves : Use DMSO-free buffers (e.g., PBS with 0.01% Tween-20) .
  • Counter-Screens : Include off-target panels (e.g., kinases, GPCRs) .

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